5-Bromo-4-(3-fluoro-4-methylphenyl)imidazole-2-carbaldehyde
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Overview
Description
MFCD33022628 is a chemical compound with a unique structure and properties that have garnered significant interest in various scientific fields
Preparation Methods
The preparation of MFCD33022628 involves specific synthetic routes and reaction conditions. One common method includes the use of triazolo ring compound methanesulfonate crystal form. The preparation method is simple and suitable for industrial large-scale production, ensuring good solubility and stability of the compound .
Chemical Reactions Analysis
MFCD33022628 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Mechanism of Action
The mechanism of action of MFCD33022628 involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating the activity of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
MFCD33022628 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with triazolo ring structures or methanesulfonate crystal forms. The unique properties of MFCD33022628, such as its solubility, stability, and specific reactivity, make it distinct from other compounds in its class .
Conclusion
MFCD33022628 is a versatile compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of research and development
Properties
Molecular Formula |
C11H8BrFN2O |
---|---|
Molecular Weight |
283.10 g/mol |
IUPAC Name |
5-bromo-4-(3-fluoro-4-methylphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O/c1-6-2-3-7(4-8(6)13)10-11(12)15-9(5-16)14-10/h2-5H,1H3,(H,14,15) |
InChI Key |
ICKJZLYWMNIZJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(NC(=N2)C=O)Br)F |
Origin of Product |
United States |
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